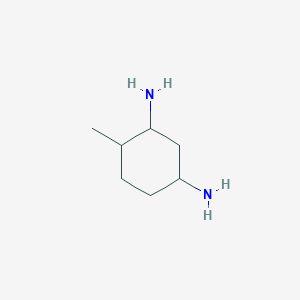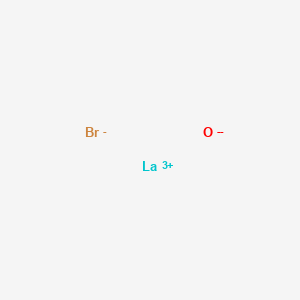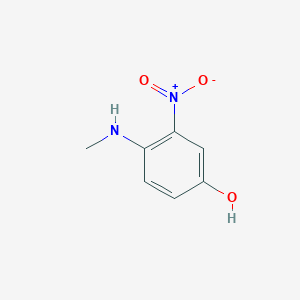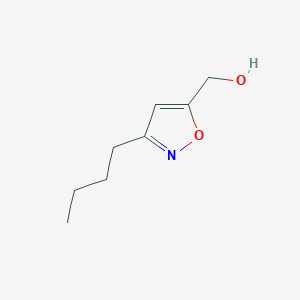
(3-Butyl-1,2-oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Butyl-1,2-oxazol-5-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3-Butyl-1,2-oxazol-5-yl)methanol is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of enzymes involved in key metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (3-Butyl-1,2-oxazol-5-yl)methanol possesses various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to possess antitumor activity against various cancer cell lines. In addition, it has been tested for its potential use as a plant growth regulator, and has been shown to enhance plant growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-Butyl-1,2-oxazol-5-yl)methanol in lab experiments is its relatively simple synthesis method. In addition, it has been shown to possess a wide range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using (3-Butyl-1,2-oxazol-5-yl)methanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of (3-Butyl-1,2-oxazol-5-yl)methanol. One potential direction is the further investigation of its mechanism of action, which may provide insights into its biological activities and potential applications. Another potential direction is the development of new derivatives of (3-Butyl-1,2-oxazol-5-yl)methanol with enhanced biological activities. In addition, further studies on its potential use as a plant growth regulator may lead to the development of new strategies for enhancing crop yield.
Métodos De Síntesis
The synthesis method of (3-Butyl-1,2-oxazol-5-yl)methanol involves the reaction of butylamine with glyoxal in the presence of sodium hydroxide. This reaction results in the formation of (3-Butyl-1,2-oxazol-5-yl)methanol, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(3-Butyl-1,2-oxazol-5-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, it has been shown to possess antifungal, antibacterial, and antitumor activities. In material science, it has been used as a precursor for the synthesis of various polymers. In agricultural chemistry, it has been tested for its potential use as a plant growth regulator.
Propiedades
Número CAS |
14633-18-2 |
|---|---|
Nombre del producto |
(3-Butyl-1,2-oxazol-5-yl)methanol |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(3-butyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-7-5-8(6-10)11-9-7/h5,10H,2-4,6H2,1H3 |
Clave InChI |
WOHOWLLVBBPUCG-UHFFFAOYSA-N |
SMILES |
CCCCC1=NOC(=C1)CO |
SMILES canónico |
CCCCC1=NOC(=C1)CO |
Sinónimos |
5-Isoxazolemethanol,3-butyl-(8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



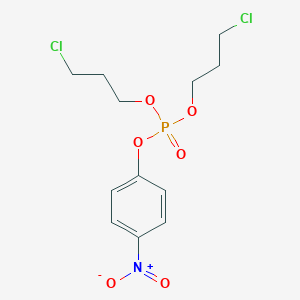
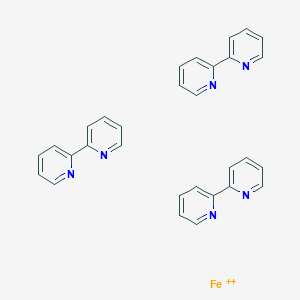
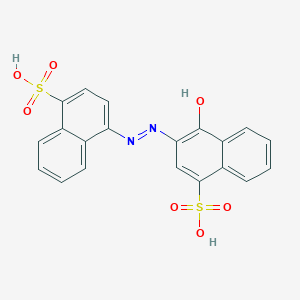
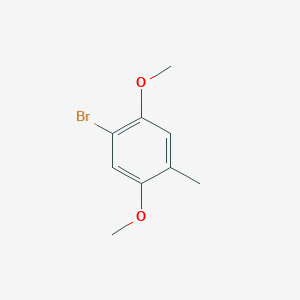
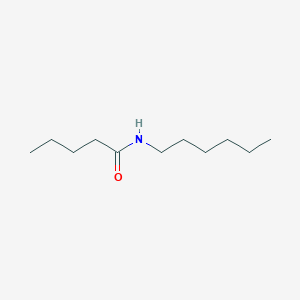
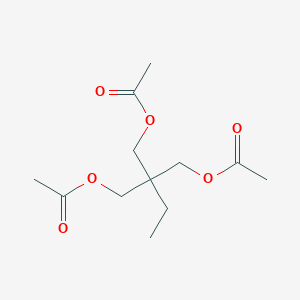
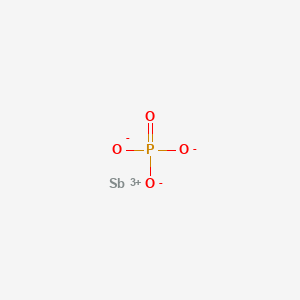
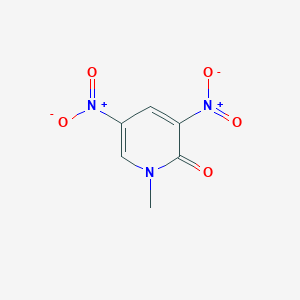
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
